

A Comparative Guide to Amidogen Radical Kinetics: Re-evaluating Historical Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Amidogen**

Cat. No.: **B1220875**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The **amidogen** radical (NH_2), a key intermediate in nitrogen chemistry, plays a crucial role in diverse environments, from combustion systems to the Earth's atmosphere and potentially in biological processes.^[1] Accurate kinetic data for NH_2 reactions are paramount for the development of predictive models in these fields. This guide provides a comprehensive re-evaluation of historical and recent experimental data on the kinetics of several key gas-phase reactions of the **amidogen** radical. We present a comparative analysis of rate constants, detail the experimental methodologies employed, and visualize the primary reaction pathways.

Quantitative Data Summary

The following tables summarize the experimentally determined rate constants for several key reactions of the **amidogen** radical. The data is presented to facilitate comparison between different studies and experimental techniques.

Table 1: Rate Constants for the Reaction of NH_2 with Nitrogen Oxides (NO and NO_2)

Reaction	T (K)	P (Torr)	Rate Constant (cm ³ molecule ⁻¹ s ⁻¹)	Experiment- al Method	Reference
NH ₂ + NO	216 - 480	-	(2.77 ± 0.89) x 10 ⁻⁷ T ^{-1.67}	Flash Photolysis - Laser- Induced Fluorescence (FP-LIF)	[2]
NH ₂ + NO	24 - 106	-	Exhibits negative temperature dependence, reaching 3.5 x 10 ⁻¹⁰ at 26 K	Pulsed Laser Photolysis - Laser- Induced Fluorescence (PLP-LIF) with Laval Nozzle	[3][4]
NH ₂ + NO	200 - 2800	-	Negative temperature dependence from ~3 x 10 ⁻¹¹ to 1 x 10 ⁻¹²	Compilation of various studies	[4]
NH ₂ + NO ₂	295 - 625	-	9.5 x 10 ⁻⁷ (T/K) ^{-2.05} exp(-404 K/T)	Pulsed Laser Photolysis - Laser- Induced Fluorescence (PLP-LIF)	[5][6][7][8][9]

Table 2: Rate Constants for the Reaction of NH₂ with Small Molecules (O₂, H₂, H₂O₂)

Reaction	T (K)	P (Torr)	Rate Constant (cm ³ molecule ⁻¹ s ⁻¹)	Experiment al Method	Reference
NH ₂ + O ₂	245 - 459	-	Upper limits: < 4.6 x 10 ⁻¹⁷ at 245 K, < 7.7 x 10 ⁻¹⁸ at 298 K, < 5.6 x 10 ⁻¹⁷ at 459 K	Flash Photolysis - Laser- Induced Fluorescence (FP-LIF)	[10]
NH ₂ + O ₂	Ambient	-	Upper limit: < 1.5 x 10 ⁻¹⁷	Flash Photolysis with Intracavity Laser Spectroscopy	[11]
NH ₂ + H ₂	-	-	-	-	
NH ₂ + H ₂ O ₂	412	10 - 22 (Ar)	(2.42 ± 0.55) x 10 ⁻¹⁴	Pulsed Laser Photolysis - Laser- Induced Fluorescence (PLP-LIF)	[12][13]

Table 3: Rate Constants for the Reaction of NH₂ with Hydrocarbons

Reaction	T (K)	P (Torr)	Rate Constant ($\text{cm}^3 \text{molecule}^{-1} \text{s}^{-1}$)	Experimental Method	Reference
$\text{NH}_2 + \text{CH}_4$	1500 - 2100	-	Varies	Shock Tube with Laser Absorption	[14] [15]
$\text{NH}_2 + \text{C}_2\text{H}_6$	400 - 1080	-	Varies	Isothermal Flow System with LIF	[1]
$\text{NH}_2 + \text{C}_3\text{H}_8$	1500 - 2100	-	Varies	Shock Tube with Laser Absorption	[14] [15]
$\text{NH}_2 + \text{C}_2\text{H}_2$	241 - 459	10 - 100 (Ar)	1.11×10^{-13} (near pressure limit)	Flash Photolysis	[16]
$\text{NH}_2 + \text{C}_2\text{H}_4$	250 - 465	-	Varies	Flash Photolysis	[16]

Experimental Protocols

A critical re-evaluation of kinetic data necessitates a thorough understanding of the experimental methodologies. The majority of the data presented here were obtained using two primary techniques: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) and Shock Tube studies.

Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

The PLP-LIF technique is a highly sensitive and versatile method for studying radical kinetics at low to moderate temperatures.[\[17\]](#)

General Workflow:

- Radical Generation: A short pulse of laser light (photolysis laser) is used to photolyze a precursor molecule to generate the **amidogen** radical. A common precursor is ammonia (NH₃), which photolyzes at 193 nm (ArF excimer laser) or 213 nm (fifth harmonic of a Nd:YAG laser) to produce NH₂ and a hydrogen atom.[3][4][18]
- Reaction: The newly formed NH₂ radicals react with a known excess concentration of a reactant gas within a temperature- and pressure-controlled reaction cell.
- Detection: A second, tunable laser (probe laser) is fired at a specific time delay after the photolysis laser. This laser is tuned to an electronic transition of the NH₂ radical (e.g., A²A₁(0,9,0) ← X²B₁(0,0,0) transition near 597.6 nm), exciting the radicals to a higher electronic state.[4]
- Fluorescence Measurement: The excited NH₂ radicals fluoresce, emitting light at a different wavelength. This fluorescence is collected by a photomultiplier tube (PMT) fitted with appropriate filters to isolate the fluorescence signal from scattered laser light.
- Kinetic Analysis: By systematically varying the time delay between the photolysis and probe lasers, a temporal profile of the NH₂ concentration can be constructed. Under pseudo-first-order conditions (i.e., [Reactant] >> [NH₂]), the decay of the NH₂ LIF signal follows a single exponential decay. The pseudo-first-order rate constant (k') is determined from the slope of a plot of ln([NH₂]) versus time. The second-order rate constant (k) is then obtained from the slope of a plot of k' versus the concentration of the reactant.

Key Experimental Parameters:

- Precursor and Reactant Concentrations: Precisely controlled and measured, often using mass flow controllers.
- Temperature and Pressure: The reaction cell is typically jacketed to allow for temperature control, and the pressure is monitored with a capacitance manometer.
- Laser Fluence: The energy of the photolysis laser is monitored to ensure a consistent initial concentration of NH₂ radicals.

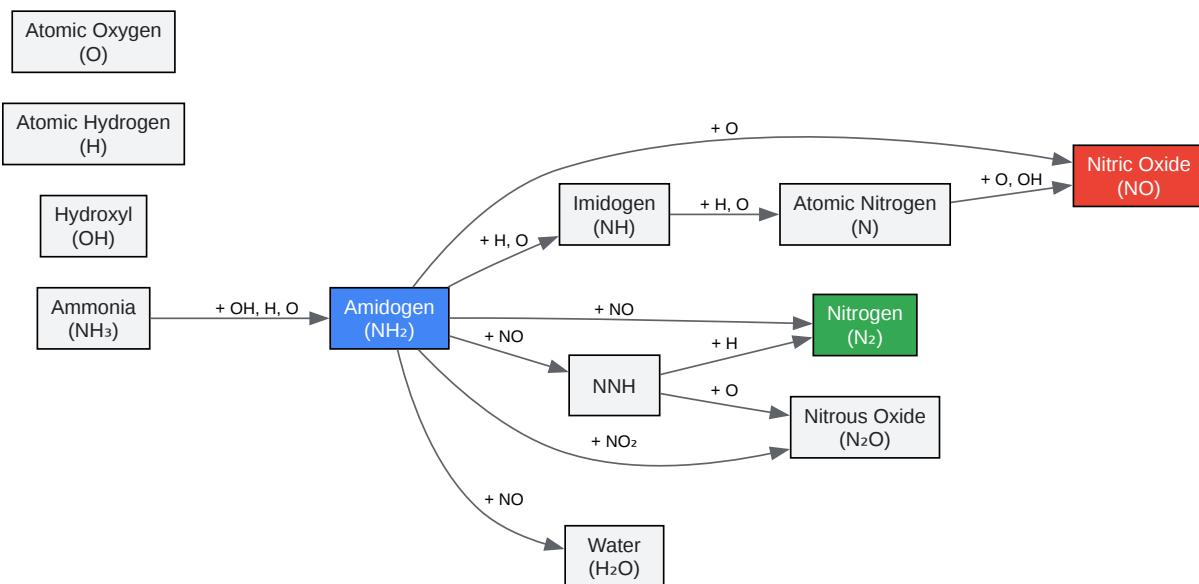
- Bath Gas: An inert gas, such as Argon or Nitrogen, is used to thermalize the radicals and maintain a constant pressure.

Shock Tube Studies

Shock tubes are employed to study chemical kinetics at high temperatures and pressures, conditions relevant to combustion.[15][19][20]

General Workflow:

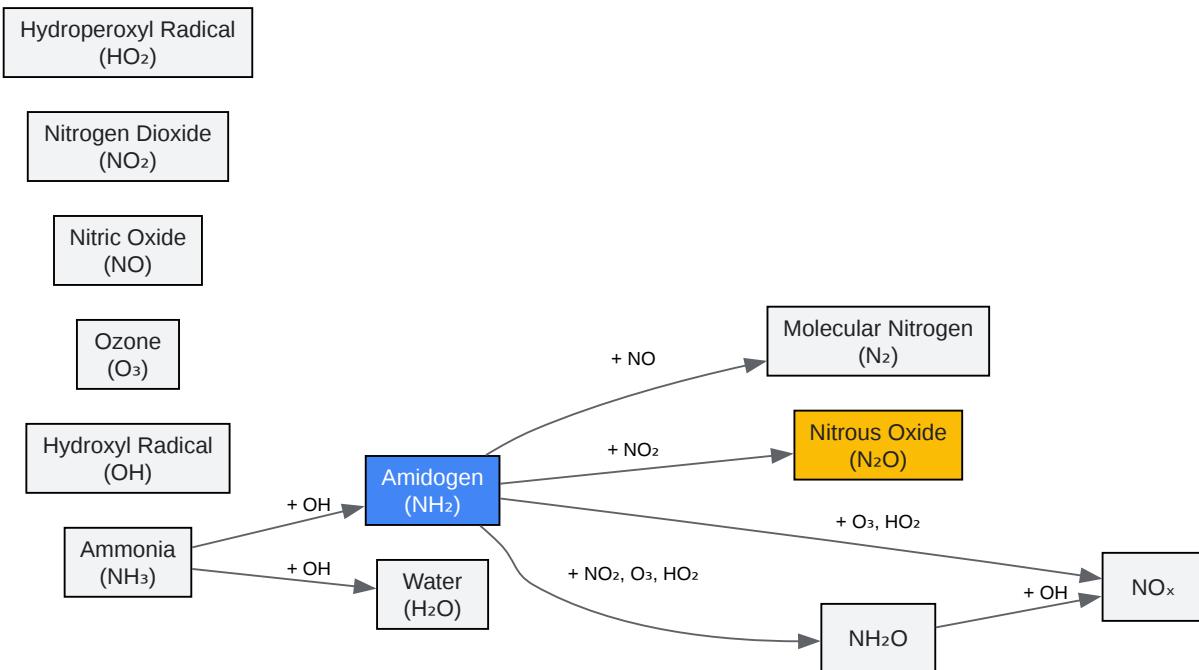
- Shock Wave Generation: A high-pressure driver gas (e.g., Helium) is separated from a low-pressure driven section containing the reaction mixture by a diaphragm.[20] When the diaphragm is ruptured, a shock wave propagates through the driven section, rapidly heating and compressing the gas.
- Reaction Initiation: The sudden increase in temperature and pressure behind the shock wave initiates the chemical reaction.
- Species Monitoring: The concentrations of reactants, intermediates, and products are monitored over time using various diagnostic techniques. For NH₂, narrow-linewidth laser absorption spectroscopy is often used, for instance, at 597.375 nm.[14][15]
- Kinetic Modeling: The experimentally measured species concentration profiles are compared with simulations from a detailed chemical kinetic model. The rate constants of key reactions in the model are then adjusted to obtain the best fit to the experimental data.


Key Experimental Parameters:

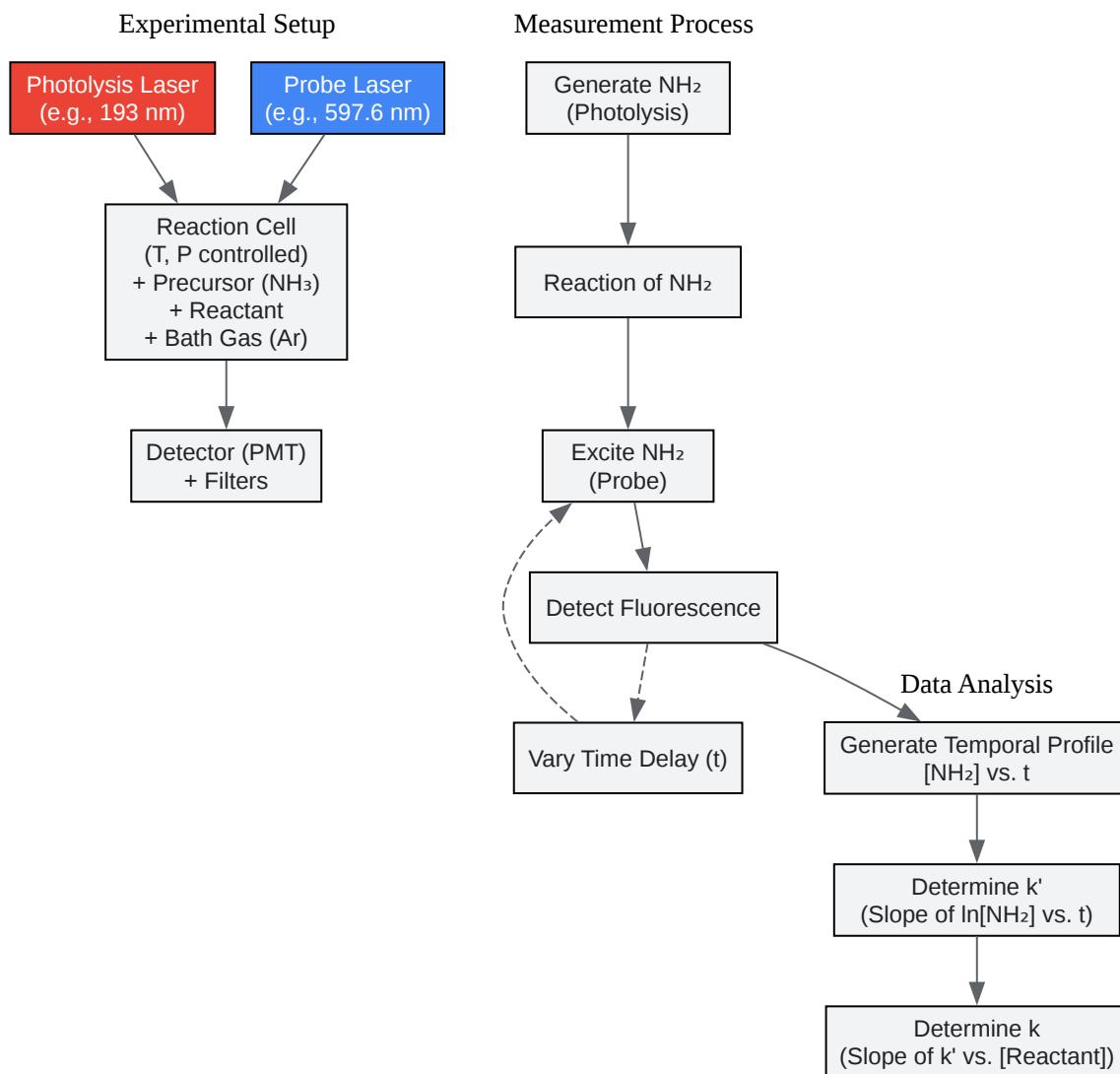
- Initial Gas Composition and Pressure: The initial mixture of the reactant, precursor (if any), and a bath gas (often Argon) is precisely prepared.
- Shock Velocity: Measured using pressure transducers or laser light barriers along the shock tube. The post-shock temperature and pressure are calculated from the shock velocity and the initial conditions using the Rankine-Hugoniot relations.
- Dwell Time: The time available for the experiment before the arrival of the reflected shock wave or expansion waves.

Visualizing Amidogen Radical Chemistry

The following diagrams, generated using the DOT language, illustrate key reaction pathways involving the **amidogen** radical in different chemical environments.


Ammonia Combustion Pathway

[Click to download full resolution via product page](#)


Caption: Key reaction pathways in ammonia combustion.

Atmospheric Oxidation of Ammonia

[Click to download full resolution via product page](#)

Caption: Atmospheric oxidation pathways of ammonia.

Experimental Workflow for PLP-LIF

[Click to download full resolution via product page](#)

Caption: Workflow for PLP-LIF experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammonia oxidation pathways and nitrifier denitrification are significant sources of N₂O and NO under low oxygen availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rate constant for the reaction NH₂ + NO from 216 to 480 K - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Experimental and Theoretical Investigation of the Reaction of NH₂ with NO at Very Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | A Review on Combustion Characteristics of Ammonia as a Carbon-Free Fuel [frontiersin.org]
- 6. Amino radical - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A pulsed laser photolysis – pulsed laser induced fluorescence study of the kinetics and mechanism of the reaction of HgBr with NO₂ and O₂ - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00148F [pubs.rsc.org]
- 10. datapdf.com [datapdf.com]
- 11. researchgate.net [researchgate.net]
- 12. repository.library.noaa.gov [repository.library.noaa.gov]
- 13. ipc.iisc.ac.in [ipc.iisc.ac.in]
- 14. mdpi.com [mdpi.com]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]

- 18. Determination of the rate constants for the radical-radical reactions NH₂(X(2)B1) + NH(X(3)Sigma-) and NH₂(X(2)B1) + H((2)S) at 293 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 20. Shock Tubes | Hanson Research Group [hanson.stanford.edu]
- To cite this document: BenchChem. [A Comparative Guide to Amidogen Radical Kinetics: Re-evaluating Historical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220875#re-evaluating-historical-data-on-amidogen-radical-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com